molecular formula C110H194N28O32S B12384159 Aurein 5.2

Aurein 5.2

Cat. No.: B12384159
M. Wt: 2453.0 g/mol
InChI Key: OUQQEAWDPFLIGN-HMTBZLFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aurein 5.2 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

    Deprotection and coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is optimized for higher yields and purity. The process is automated and uses advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Aurein 5.2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Analog peptides with modified amino acid sequences.

Properties

Molecular Formula

C110H194N28O32S

Molecular Weight

2453.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C110H194N28O32S/c1-21-61(15)87(134-101(160)76(53-140)130-100(159)75(52-139)129-94(153)68(36-42-171-20)123-96(155)71(44-56(5)6)121-80(143)48-114)104(163)117-51-83(146)120-66(31-23-26-37-111)93(152)118-63(17)90(149)126-70(43-55(3)4)92(151)116-49-81(144)115-50-82(145)122-72(45-57(7)8)98(157)135-88(62(16)22-2)107(166)133-86(60(13)14)106(165)128-74(47-84(147)148)99(158)132-85(59(11)12)105(164)127-73(46-58(9)10)97(156)125-69(33-25-28-39-113)108(167)137-40-29-35-79(137)103(162)124-67(32-24-27-38-112)95(154)136-89(65(19)142)109(168)138-41-30-34-78(138)102(161)119-64(18)91(150)131-77(54-141)110(169)170/h55-79,85-89,139-142H,21-54,111-114H2,1-20H3,(H,115,144)(H,116,151)(H,117,163)(H,118,152)(H,119,161)(H,120,146)(H,121,143)(H,122,145)(H,123,155)(H,124,162)(H,125,156)(H,126,149)(H,127,164)(H,128,165)(H,129,153)(H,130,159)(H,131,150)(H,132,158)(H,133,166)(H,134,160)(H,135,157)(H,136,154)(H,147,148)(H,169,170)/t61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-,86-,87-,88-,89-/m0/s1

InChI Key

OUQQEAWDPFLIGN-HMTBZLFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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